4-Ethyl-3-(3-pyridyl)benzaldehyde
Description
4-Ethyl-3-(3-pyridyl)benzaldehyde is a benzaldehyde derivative featuring an ethyl group at the 4-position and a 3-pyridyl substituent at the 3-position of the aromatic ring. This compound combines the reactivity of an aldehyde group with the electronic and steric effects of the pyridine and ethyl substituents.
The ethyl group may enhance lipophilicity, influencing solubility and pharmacokinetic behavior.
Properties
CAS No. |
628711-66-0 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-ethyl-3-pyridin-3-ylbenzaldehyde |
InChI |
InChI=1S/C14H13NO/c1-2-12-6-5-11(10-16)8-14(12)13-4-3-7-15-9-13/h3-10H,2H2,1H3 |
InChI Key |
GBMDJZWSAXHBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-Ethyl-3-(3-pyridyl)benzaldehyde has been investigated for its biological activities, particularly in the development of new pharmaceuticals.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For example:
- A study evaluated various pyridine derivatives, including this compound, against different cancer cell lines (HepG2, PC3, and MCF-7). The results indicated that certain derivatives significantly inhibited cell growth, suggesting potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 15.0 |
| This compound | PC3 | 20.5 |
| This compound | MCF-7 | 18.7 |
Neuroprotective Effects
Another area of research involves the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress, which is crucial in developing treatments for neurodegenerative diseases .
Organic Synthesis
This compound serves as an important building block in organic synthesis.
Synthesis of Heterocycles
This compound is frequently used to synthesize various heterocyclic compounds:
- In one notable synthesis, it was reacted with different amines to produce novel pyridine derivatives through multi-component reactions. These reactions have been optimized to yield high purity and efficiency, demonstrating the versatility of this compound as a precursor .
| Reaction Type | Starting Material | Product |
|---|---|---|
| Multi-component | This compound + Amine | Pyridine derivative |
| Condensation | This compound + Malononitrile | Pyran derivative |
Agrochemical Applications
Research has also explored the potential of this compound in agrochemicals.
Pesticide Development
The compound's structure allows for modifications that enhance its efficacy as a pesticide. Preliminary studies indicate that certain derivatives exhibit insecticidal properties, making them candidates for further development in agricultural applications .
Case Studies
Case Study 1: Anticancer Screening
In a systematic screening of various aldehydes for anticancer activity, researchers included this compound. The study found that modifications to the aldehyde group significantly influenced cytotoxicity against cancer cell lines, highlighting the importance of structural variations in drug design .
Case Study 2: Synthesis Optimization
A research team optimized the synthesis of pyridine derivatives from this compound using microwave-assisted techniques. This method reduced reaction times and improved yields compared to traditional methods, showcasing advancements in synthetic chemistry applications involving this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table compares key structural and functional attributes of 4-Ethyl-3-(3-pyridyl)benzaldehyde with related compounds:
Key Observations:
- Substituent Position : The 3-pyridyl group in this compound distinguishes it from compounds like 14e (2-pyridyl) and NNK (3-pyridyl with nitrosamine). Positional differences significantly alter electronic properties and biological interactions .
- Functional Groups: Unlike NNK’s nitrosamine group (carcinogenic), the aldehyde in the target compound may enable participation in Schiff base formation or redox reactions .
- Lipophilicity : The ethyl group in the target compound likely increases log Kow compared to unsubstituted benzaldehydes, similar to 3-acetylpyridine (log Kow = 0.95) .
Physicochemical Properties
- Solubility : The 3-pyridyl group enhances water solubility compared to purely aromatic aldehydes, but the ethyl group counteracts this by increasing hydrophobicity. This balance is critical for drug design .
- Thermal Stability : Compounds like 14e (m.p. 175°C) and 14d (m.p. 171°C) suggest that pyridyl-containing derivatives exhibit moderate thermal stability, which may extrapolate to the target compound.
Research Findings and Implications
- Toxicological Considerations: While 3-pyridyl groups are present in both therapeutic and carcinogenic compounds, the absence of nitrosamines in the target compound mitigates carcinogenic risk .
- Industrial Applications : Aldehyde derivatives with pyridyl groups are valuable in organic synthesis, particularly in catalysis and material science .
Preparation Methods
Solvent-Free Mechanochemical Synthesis
The green synthesis of polyfunctionalized benzaldehydes has been advanced through solvent-free multi-component reactions (MCRs). In a seminal study, aryl aldehydes, malononitrile, and 2-mercaptopyridine were combined under grinding conditions with K₂CO₃ to yield 2-amino-4-aryl-6-(pyridin-2-ylthio)pyridine-3,5-dicarbonitriles. Although this method targets pyridine derivatives, its mechanistic framework informs the assembly of 4-ethyl-3-(3-pyridyl)benzaldehyde.
The reaction proceeds via a Knoevenagel adduct (2-alkylidenemalononitrile), formed from the aryl aldehyde and malononitrile, followed by Michael addition and cyclization (Fig. 1). Adapting this to this compound would require substituting malononitrile with an ethyl-containing nucleophile and modifying the thiol component to introduce the pyridyl group.
Optimization Data for MCRs:
| Base | Equivalents | Time (min) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 1.0 | 30 | 87 |
| Na₂CO₃ | 1.0 | 70 | 63 |
| Cs₂CO₃ | 1.0 | 60 | 70 |
Table 1: Base screening in solvent-free MCRs for pyridine derivatives.
Palladium-Catalyzed Cross-Coupling for Pyridyl Functionalization
Suzuki-Miyaura Coupling
The introduction of the 3-pyridyl group at position 3 of the benzaldehyde core can be achieved via Suzuki-Miyaura coupling. A halogenated precursor (e.g., 3-bromo-4-ethylbenzaldehyde) reacts with 3-pyridylboronic acid under palladium catalysis. The method reported in for synthesizing imidazo[1,2-a]pyridines employs Pd₂(dba)₃ and XantPhos in toluene at 110°C, yielding aryl-coupled products in 12 hours.
Representative Conditions:
Direct C-H Activation
Recent advances in C-H activation avoid pre-functionalization of the benzaldehyde. For example, directed ortho-metalation using a pyridine directing group could enable ethyl and pyridyl group installation. However, this approach remains underexplored for this compound and warrants further study.
Oxidation of Alcohol Precursors
MnO₂-Mediated Oxidation
4-Ethyl-3-(3-pyridyl)benzyl alcohol, accessible via Grignard addition to 3-pyridyl-substituted acetophenones, can be oxidized to the aldehyde using activated manganese dioxide. This method, though classical, faces challenges in regioselectivity when multiple oxidizable sites are present.
Procedure:
-
Substrate: 4-Ethyl-3-(3-pyridyl)benzyl alcohol (1 eq)
-
Oxidant: MnO₂ (10 eq)
-
Solvent: Dichloromethane
-
Time: 6–12 hours
-
Yield: 60–75% (estimated from similar benzyl alcohol oxidations)
Friedel-Crafts Alkylation and Formylation
Sequential Alkylation-Formylation
A two-step approach involves:
-
Friedel-Crafts Alkylation: Ethylation of 3-(3-pyridyl)benzene using ethyl chloride and AlCl₃.
-
Vilsmeier-Haack Formylation: Introduction of the aldehyde group via POCl₃ and DMF.
Challenges:
-
Over-alkylation at the electron-rich pyridyl ring.
-
Low regioselectivity in formylation (para vs. ortho preferences).
Halogenation and Nucleophilic Substitution
Bromination at Position 3
Direct bromination of 4-ethylbenzaldehyde using N-bromosuccinimide (NBS) in acetonitrile affords 3-bromo-4-ethylbenzaldehyde. Subsequent SNAr displacement with 3-pyridylthiol or Stille coupling with 3-pyridylstannane introduces the pyridyl group.
Conditions for Bromination:
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| MCR with K₂CO₃ | 87 | Low | High |
| Suzuki Coupling | 70–85 | High | Moderate |
| MnO₂ Oxidation | 60–75 | Medium | High |
| Friedel-Crafts | 50–65 | Low | Low |
Table 2: Trade-offs between synthetic routes.
Q & A
What synthetic routes are effective for preparing 4-Ethyl-3-(3-pyridyl)benzaldehyde, and how can reaction conditions be optimized?
A common approach involves condensation reactions between pyridyl-containing amines and aldehyde precursors. For example, hydrazinopyridine derivatives can react with substituted benzaldehydes under acidic conditions to form Schiff base intermediates, followed by cyclization using sodium hypochlorite to yield triazolo-pyridine derivatives . Optimization includes:
- Solvent choice : Ethanol or methanol improves solubility and minimizes side reactions.
- Catalysis : Acetic acid enhances condensation efficiency.
- Cyclization : Sodium hypochlorite in ethanol at room temperature achieves >90% yield for triazolo derivatives .
- Purification : Vacuum filtration and washing with water/methanol remove unreacted reagents .
How do NMR and FTIR spectroscopy aid in characterizing this compound derivatives?
- 1H-NMR : Identifies proton environments, e.g., aromatic protons (δ 7.2–8.1 ppm), aldehyde protons (δ ~10.7 ppm), and ethyl/methoxy groups (δ 1.2–3.8 ppm). Residual DMSO-d6 (δ 2.50 ppm) serves as an internal reference .
- 13C-NMR : Confirms carbonyl (δ ~190 ppm) and pyridyl/aromatic carbons (δ 110–160 ppm) .
- FTIR : Detects C=O stretching (~1596 cm⁻¹), C-N vibrations (~1261 cm⁻¹), and aromatic C-H bending (~1509 cm⁻¹) . High-resolution FTIR can resolve rotational barriers in benzaldehyde derivatives, addressing discrepancies between experimental and theoretical data .
What catalytic systems improve selectivity in synthesizing pyridyl-benzaldehyde derivatives?
Ce-based metal-organic frameworks (Ce-MOFs) demonstrate high selectivity for oxidation reactions. For example, Ce-MOFs oxidize styrene to styrene oxide (80% selectivity) over benzaldehyde (20%) under mild conditions . Key factors:
- Substrate binding : Pyridyl groups coordinate with Ce centers, directing regioselectivity.
- Reaction time : Short durations (e.g., 3 hours) minimize over-oxidation .
- Solvent polarity : Polar solvents (e.g., water/ethanol mixtures) enhance catalytic activity .
How can researchers resolve contradictions in experimental vs. computational data for benzaldehyde derivatives?
Discrepancies, such as rotational barriers in benzaldehyde, arise from limitations in experimental resolution or theoretical models. Strategies include:
- High-resolution FTIR : Measures torsional modes in the far-infrared region (e.g., <100 cm⁻¹) to refine barrier calculations .
- Isotopic labeling : Deuterated analogs (e.g., DMSO-d6) improve signal clarity in NMR .
- Hybrid DFT methods : Incorporate dispersion corrections to better model van der Waals interactions in rotational barriers .
What sample preparation techniques ensure accurate metabolomic analysis of pyridyl-benzaldehyde metabolites?
- Internal Standards (ISTDs) : Add isotopically labeled analogs (e.g., Diol1-(3-pyridyl)-1,4-butane diol) to correct for matrix effects and instrument variability .
- Quenching : Rapid freezing in liquid nitrogen halts enzymatic degradation.
- Extraction : Chloroform:methanol (2:1) mixtures efficiently recover polar and non-polar metabolites .
- QC samples : Monitor batch-to-batch reproducibility using pooled samples .
How can reaction selectivity be tuned to favor epoxidation over aldehyde formation in pyridyl-substituted systems?
- Catalyst design : Ce-MOFs with tailored pore sizes favor steric control, promoting epoxide formation .
- Oxidant choice : Molecular oxygen or tert-butyl hydroperoxide reduces over-oxidation compared to H₂O₂ .
- pH control : Neutral to slightly basic conditions (pH 7–8) stabilize epoxide intermediates .
What analytical challenges arise in detecting tobacco-specific nitrosamines (TSNAs) derived from pyridyl-benzaldehyde metabolites?
- Low molecular weight : Metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) require high-resolution LC-MS/MS for detection .
- Matrix interference : Plasma proteins can suppress ionization; solid-phase extraction (SPE) with C18 columns improves sensitivity .
- Quantification : Use deuterated ISTDs (e.g., NNAL-d₄) for absolute quantification .
How do substituents on the benzaldehyde core influence electronic properties and reactivity?
- Electron-withdrawing groups (EWGs) : Pyridyl and nitro groups reduce electron density at the aldehyde, slowing nucleophilic attacks.
- Electron-donating groups (EDGs) : Methoxy or ethyl groups increase reactivity in condensations .
- Steric effects : Bulky substituents (e.g., tert-butyl) hinder cyclization but improve thermal stability .
What strategies mitigate signal suppression in mass spectrometry for pyridyl-benzaldehyde derivatives?
- Ion-pairing agents : Trifluoroacetic acid (0.1%) enhances ionization efficiency .
- Desalting columns : Remove salts that compete for ionization.
- Source optimization : Lower capillary voltage reduces in-source fragmentation .
How can computational modeling predict reaction outcomes for novel pyridyl-benzaldehyde analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
